molecular formula C14H12N2O4 B188420 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide CAS No. 23647-78-1

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

Cat. No. B188420
CAS RN: 23647-78-1
M. Wt: 272.26 g/mol
InChI Key: UORSDGBOJHYJLV-UHFFFAOYSA-N
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Description

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.

Biochemical And Physiological Effects

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to induce apoptosis and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide and its potential interactions with other drugs. Finally, the development of new synthesis methods for 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide could lead to more efficient and cost-effective production.
In conclusion, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.

Scientific Research Applications

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

23647-78-1

Product Name

2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)

InChI Key

UORSDGBOJHYJLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O

Other CAS RN

23647-78-1

synonyms

N,N'-bis(salicyl)hydrazine
N,N'-bis-salicylhydrazine
N,N'-disalicylhydrazine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

152 parts by weight salicyclic acid hydrazide was heated with 152 parts by weight salicylic-acid methyl ester and 3 parts by weight boron trioxide in 230 parts by weight paraffin (viscosity at 60° C.: 100 m Pa s) to 140° to 150° C. while stirring vigorously. Methanol produced during the reaction was distilled off by a column. After about 3 hours, the reaction was completed. The now viscous reaction mixture was cooled down to 50° to 60° C., treated with alcohol (methanol or ethanol) and the mixture was stirred very vigorously at about 50° to 60° C. The yellow-colored alcohol phase was decanted from the viscous paste and the process was repeated until discoloration was complete. After separating the washing alcohol, drying in a vacuum at about 100° C. was performed. 460 parts by weight of a colorless viscous paste was obtained, consisting of 230 parts by weight N,N'-bis(salicyloyl)hydrazine (85% yield) and 230 parts by weight paraffin. By dissolving the paraffin with methylene chloride and boiling-out the solid matter with methanol, N,N'-bis(salicyloyl)hydrazine with a melting and decomposition range of 305° to 310° C. was obtained.
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Synthesis routes and methods II

Procedure details

0.5 kg (10 mol) hydrazine hydrate was heated with 3.040 kg (20 mol) salicylic acid methyl ester and 2.714 kg vaseline in a protective gas such as nitrogen or argon in the apparatus according to the invention. The water-methanol mixture produced was continuously distilled-off from the reaction mixture. After about three hours, the reaction temperature had risen to 120° C. and approximately half of the quantity of methanol expected theoretically and the entire amount of water were distilled off (0.5 kg). The hydrazide was present in the vaseline as a crystal product in paste. The heating was continued after 30 g boron trioxide was added and the temperature was kept at 150° C. The remaining methanol (0.320 kg) was distilled off. After about three hours, the reaction was complete as determined by the amount of methanol distilled off.
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Synthesis routes and methods III

Procedure details

30.4 g of salicylic acid hydrazide are dissolved in 500 ml of dimethylacetamide and 34.8 g of salicylic acid chloride are added dropwise over the course of 70 minutes at 25° - 40° C. The yellow solution is stirred for 3 hours at room temperature and is then poured into 1 liter of water, whereupon white, fine crystals precipitate. The substance is filtered off, washed with water and dried in vacuo at 60° C. The product is purified by recrystallisation from ethylene gylcol monomethyl ether. The N,N'-bis-salicyloyl-hydrazine thus obtained (stabiliser No. 1), melts at 303° C.
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